molecular formula C9H10F3NO2 B2736209 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1341766-01-5

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2736209
CAS No.: 1341766-01-5
M. Wt: 221.179
InChI Key: VTCMJDWNRUCRSW-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid ( 1341766-01-5 ) is a high-purity pyrrole derivative with a molecular weight of 221.18 g/mol and the formula C₉H₁₀F₃NO₂ . This compound serves as a versatile building block in organic synthesis, primarily for developing Active Pharmaceutical Ingredients (APIs) . Its structure, featuring a pyrrole core substituted with a trifluoromethyl group and a carboxylic acid moiety, is particularly valuable for creating molecules with improved metabolic stability and bioavailability . The carboxylic acid group allows for further functionalization, making it an essential intermediate for synthesizing complex molecules that target specific receptors or enzymes . Researchers also explore its applications in agrochemicals for the development of novel pesticides and herbicides, as well as in material science for creating functional polymers . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet (SDS) for proper handling guidelines, as this compound may be harmful if swallowed and cause skin or eye irritation .

Properties

IUPAC Name

1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-5(2)13-3-6(8(14)15)7(4-13)9(10,11)12/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCMJDWNRUCRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with isopropyl and trifluoromethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity.

Chemical Reactions Analysis

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the isopropyl group is replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrole Derivatives

Several structurally related pyrrole-carboxylic acid derivatives have been synthesized and studied. Key analogs include:

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Isopropyl, 4-(trifluoromethyl) C₉H₁₀F₃NO₂ 221.18 High purity (>98%), used in research for solubility optimization
Compound 254 3-Methyl, 4-(3-(trifluoromethyl)phenyl cyclopropyl) Not fully reported ~292.2* Synthesized in 60% yield; limited characterization data available
Compound 255 4-(6-(difluoromethyl)pyridinyl cyclopropyl), 3-methyl C₁₄H₁₃F₂N₂O₂ 293.2 (M+1) ESIMS-confirmed structure; 68% synthesis yield
Compound 261 2-(Cyclopropylcarbamoyl), 4-(6-(trifluoromethyl)pyridinyl methyl) C₁₅H₁₃F₃N₂O₃ 354.2 (M+1) Larger molecular weight; amide linkage introduces hydrogen bonding
SY084397 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid C₁₁H₉ClN₂O₂ 236.66 Pyrazole core; chlorobenzyl group enhances lipophilicity
Compound 1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl) C₁₆H₁₅F₃NO₃ 326.29 Hydroxyethyl group improves aqueous solubility; pKa = 5.43

*Estimated based on ESIMS data .

Key Observations :

  • Trifluoromethyl Groups : Present in the target compound, 254, 261, and compound, these groups enhance metabolic stability and electron-deficient character, influencing reactivity .
  • Substituent Diversity : The isopropyl group in the target compound contributes to steric hindrance, whereas hydroxyethyl () and pyridinyl (255, 261) groups introduce polar or aromatic interactions .
  • Core Heterocycle Variations : Pyrazole derivatives (e.g., SY084397) exhibit distinct electronic profiles compared to pyrrole-based analogs .

Comparative Analysis of Physicochemical Properties

A critical comparison of physical properties reveals substituent-driven trends:

Property Target Compound Compound 255 Compound
Molecular Weight 221.18 ~293.2 326.29
Boiling Point Not reported Not reported 456.1±45.0°C (predicted)
Density Not reported Not reported 1.34±0.1 g/cm³ (predicted)
pKa Not reported Not reported 5.43±0.50
Solubility Solvent-dependent; requires heating/sonication Likely low (bulky substituents) Higher aqueous solubility due to hydroxyethyl group

Implications :

  • Larger analogs (e.g., 261, MW 354.2) may face challenges in membrane permeability due to increased size .

Biological Activity

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a synthetic compound belonging to the pyrrole family, characterized by its unique trifluoromethyl and isopropyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C9H10F3NO2
  • Molar Mass : 221.18 g/mol
  • CAS Number : 1341766-01-5

Biological Activity Overview

1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has been investigated for various biological activities, including:

  • Antimicrobial Activity
  • Anticancer Activity

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acidStaphylococcus aureus15Candida albicans12
E. coli14Saccharomyces cerevisiae10
Pseudomonas aeruginosa13Aspergillus niger11

The antimicrobial activity is attributed to the presence of the heterocyclic ring, which enhances interaction with microbial targets. Studies have shown that introducing functional groups, such as methoxy groups, can further increase activity against certain pathogens .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It appears to inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa5.0
A3753.5
HCT1164.2

The mechanism of action for its anticancer effects may involve the inhibition of specific kinases or enzymes involved in cell cycle regulation and apoptosis .

The biological activity of 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that control growth and survival.

Case Studies

Several studies have documented the efficacy of this compound in vitro:

  • Study on Antimicrobial Efficacy : A study synthesized various pyrrole derivatives and tested their antimicrobial properties against a range of pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Screening : Another study evaluated the anticancer potential of pyrrole derivatives, including the target compound, against multiple cancer cell lines. The findings revealed a significant reduction in cell viability at low micromolar concentrations, suggesting a promising lead for further development .

Q & A

Q. What are the recommended synthetic routes for 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example:

  • Step 1 : Pyrrole ring formation via Paal-Knorr or Hantzsch synthesis, using precursors like β-keto esters and ammonia derivatives.
  • Step 2 : Trifluoromethylation using reagents such as CF₃Cu or CF₃SiMe₃ under catalytic conditions (e.g., Pd catalysis).
  • Step 3 : Introduction of the isopropyl group via alkylation or nucleophilic substitution. Key conditions include temperature control (0–100°C), anhydrous solvents (THF, DMF), and catalysts like Lewis acids (e.g., BF₃·OEt₂) .

Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
1NH₃, β-keto ester, 80°C60–75
2CF₃Cu, Pd(PPh₃)₄, DMF50–65
3Isopropyl bromide, K₂CO₃70–85

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and isopropyl protons (δ ~1.2–1.5 ppm as a doublet) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, particularly for crystalline derivatives .

Q. How can researchers ensure purity during synthesis?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallization : Employ solvents like ethanol or acetonitrile for high-purity crystals.
  • HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized for trifluoromethyl group introduction?

  • Catalyst Screening : Test Pd, Cu, or Ag catalysts to enhance CF₃ transfer efficiency. For example, Pd(OAc)₂ with ligands (Xantphos) improves cross-coupling yields .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like CsF enhance reactivity .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Case Study : Compare the target compound with analogs (e.g., 1-Methyl-5-(3-trifluoromethylphenyl)-1H-pyrrole-2-carboxylic acid).
  • Meta vs. Para Trifluoromethyl : Meta-substitution (as in the target) enhances lipophilicity (logP ~2.4) and target binding affinity compared to para .
  • Isopropyl vs. Methyl : Bulkier substituents improve metabolic stability but may reduce solubility.
    • Method : Perform SAR studies via iterative synthesis, followed by enzymatic assays (e.g., IC₅₀ measurements) .

Q. How to resolve contradictions in NMR data during characterization?

  • Scenario : Discrepancies in chemical shifts between synthesized and literature values.
  • Solutions :
  • Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent.
  • Dynamic Effects : Check for rotamers (e.g., hindered rotation of the isopropyl group) causing split peaks.
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts .

Q. What computational methods support the design of derivatives with improved properties?

  • DFT Calculations : Predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact on pyrrole reactivity) .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) to guide functional group placement .
  • ADMET Prediction : Use tools like SwissADME to optimize logP, solubility, and bioavailability .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

  • Process Optimization :
  • Batch vs. Flow Chemistry : Transition from batch to continuous flow for exothermic steps (e.g., CF₃ introduction).
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
    • Safety Protocols : Handle fluorinated reagents in fume hoods with HF-resistant equipment .

Q. How to validate biological activity in vitro?

  • Assay Design :
  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., COX-2 assays).
  • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM) .
    • Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle-only samples .

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